3-methyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
Description
3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core structure
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-methyl-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H25N5O2/c1-16-4-3-5-18(14-16)22(29)26-20-8-6-19(7-9-20)25-21-15-17(2)24-23(27-21)28-10-12-30-13-11-28/h3-9,14-15H,10-13H2,1-2H3,(H,26,29)(H,24,25,27) |
InChI Key |
SHCNLPVAGKAUON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine group: This step involves the nucleophilic substitution reaction where a morpholine ring is introduced to the pyrimidine core.
Coupling with the benzamide moiety: The final step involves coupling the pyrimidine derivative with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound can be used in studies involving cell signaling pathways and enzyme inhibition.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE
- 3-METHYL-N-(4-{[5-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE
Uniqueness
3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to its specific substitution pattern on the benzamide and pyrimidine rings, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
